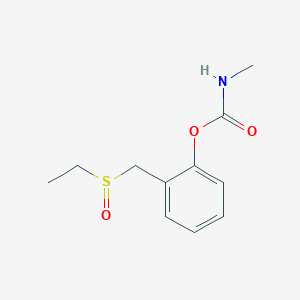

2-(Ethylsulfinylmethyl)phenyl methylcarbamate

描述

2-(Ethylsulfinylmethyl)phenyl methylcarbamate, also known as ethiofencarb sulfoxide or croneton sulfoxide, belongs to the class of organic compounds known as phenyl methylcarbamates. These are aromatic compounds containing a methylcarbamic acid esterified with a phenyl group. This compound is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm.

作用机制

Target of Action

Ethiofencarb Sulfoxide, also known as Croneton Sulfoxide or 2-(Ethylsulfinylmethyl)phenyl methylcarbamate, primarily targets the enzyme acetylcholinesterase (AChE) in the nervous system . AChE plays a crucial role in nerve signal transmission by breaking down the neurotransmitter acetylcholine, thereby terminating the signal transmission at the synapses.

Mode of Action

Ethiofencarb Sulfoxide, like other carbamate insecticides, inhibits the activity of AChE . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at the synapses. The excess acetylcholine continues to transmit nerve signals, causing overstimulation of the nerves. This overstimulation can lead to various symptoms of poisoning .

Biochemical Pathways

The major metabolic reactions of Ethiofencarb Sulfoxide involve demethylation and subsequent hydrolysis of the carbamate, as well as oxidations to form sulphoxides and sulphones . These reactions can affect various biochemical pathways, particularly those involving nerve signal transmission.

Pharmacokinetics

Ethiofencarb Sulfoxide is readily absorbed by the oral route and is rapidly eliminated thereafter . It is highly soluble in water and has a low volatility . The compound undergoes hydrolysis, producing a phenol and a carbamic acid derivative which breaks down further to CO2 .

Result of Action

The inhibition of AChE by Ethiofencarb Sulfoxide leads to an overstimulation of the nerves, causing symptoms of poisoning. These symptoms can include muscle weakness, blurred vision, and, in severe cases, respiratory failure . Carbamate pesticides like ethiofencarb sulfoxide are less dangerous to humans than organophosphorus pesticides because carbamylation of the enzyme is unstable, and the regeneration of ache is faster compared to a phosphorylated enzyme .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethiofencarb Sulfoxide. For instance, it has an atmospheric half-life of 16 hours . When exposed to soil, it is moderately mobile and remains within the ground . When dissolved in water, Ethiofencarb Sulfoxide is readily photodegraded by sunlight .

生化分析

Biochemical Properties

Ethiofencarb Sulfoxide is known to interact with various enzymes and proteins. It is a product of the oxidation of Ethiofencarb, a process that involves various enzymes .

Cellular Effects

It is known that Ethiofencarb, the parent compound, can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that Ethiofencarb, the parent compound, exerts its effects by inhibiting acetylcholinesterase (AChE) in the nervous system . Whether Ethiofencarb Sulfoxide shares this mechanism or has unique interactions with biomolecules remains to be determined.

Metabolic Pathways

Ethiofencarb Sulfoxide is involved in the metabolic pathways of Ethiofencarb, a carbamate insecticide . It is a product of the oxidation of Ethiofencarb .

生物活性

2-(Ethylsulfinylmethyl)phenyl methylcarbamate, commonly known as Ethiofencarb, is a carbamate insecticide primarily used for controlling aphids and other pests in agricultural settings. This compound has garnered attention not only for its effectiveness as an insecticide but also for its biological activity, which includes potential antimicrobial and anticancer properties. This article explores the biological activity of Ethiofencarb, examining its mechanisms of action, toxicity, and relevant research findings.

Ethiofencarb is characterized by the following chemical properties:

- IUPAC Name : this compound

- CAS Number : 53380-22-6

- Molecular Formula : C11H15NO3S

- Molecular Weight : 245.31 g/mol

The primary mechanism of action for Ethiofencarb involves the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of acetylcholine in the nervous system. Carbamates like Ethiofencarb bind reversibly to AChE, leading to an accumulation of acetylcholine at synaptic junctions, which results in prolonged nerve impulse transmission. This mechanism is similar to that of organophosphates but is generally considered less toxic due to the reversible nature of carbamate binding.

Antimicrobial Properties

Recent studies have indicated that Ethiofencarb exhibits antimicrobial activity against various bacterial strains. For instance, research has shown that it can inhibit biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA), with low to moderate IC50 values observed during screening assays. Such findings suggest potential applications in treating infections caused by resistant bacterial strains .

Toxicity and Safety Profile

Despite its utility as an insecticide, Ethiofencarb poses significant health risks. Acute exposure can lead to symptoms consistent with carbamate poisoning, including:

- Nausea and vomiting

- Muscle twitching and weakness

- Respiratory distress

- In severe cases, seizures and death

Chronic exposure has been linked to neurological effects, emphasizing the need for caution in handling this compound .

Research Findings and Case Studies

- Case Study on Toxicity : A case involving a gardener exposed to high levels of Ethiofencarb resulted in severe pulmonary edema and subsequent death. Analysis revealed significant concentrations of Ethiofencarb metabolites in urine, underscoring the compound's acute toxicity .

- Antimicrobial Screening : A library of compounds derived from related carbamates was screened for antimicrobial activity, revealing several analogues with potent effects against biofilms formed by MRSA. These studies highlight the potential for developing new therapeutic agents based on Ethiofencarb's structure .

- Environmental Impact : Ethiofencarb has a moderate environmental persistence, with a half-life ranging from 16 hours in the atmosphere to two weeks in soil under greenhouse conditions. Its degradation products have raised concerns regarding aquatic toxicity and environmental safety .

科学研究应用

Agricultural Applications

Insecticidal Properties

- Ethiofencarb is primarily utilized as an insecticide, particularly effective against aphids, which are common pests in various crops including fruits and vegetables. Its mechanism involves the inhibition of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission in insects. By blocking AChE, ethiofencarb disrupts normal nerve function, leading to paralysis and death of the targeted pests.

Field Efficacy

- Research indicates that ethiofencarb exhibits a half-life of approximately 16 hours in the atmosphere and around two weeks in soil under greenhouse conditions. Its effectiveness is enhanced by its moderate mobility in soil and susceptibility to photodegradation when dissolved in water.

Formulations

- Ethiofencarb is available in various formulations tailored for specific agricultural needs, optimizing its application for different crops and pest management strategies. The compound's unique sulfinyl group contributes to its distinct chemical behavior and biological activity compared to other carbamates.

Ecological Considerations

Impact on Non-target Species

- While effective against pests, ethiofencarb may also affect beneficial insects due to similar biochemical pathways involved in neurotransmission. Research is ongoing to understand these interactions better and develop safer pest management strategies that minimize harm to non-target organisms.

Environmental Persistence

- The environmental persistence of ethiofencarb raises concerns about its long-term effects on ecosystems. Studies are necessary to evaluate its impact on soil health and aquatic systems following agricultural runoff.

Potential Pharmaceutical Applications

Recent studies have explored the potential of compounds structurally related to ethiofencarb for use as antimicrobial agents against Helicobacter pylori, suggesting avenues for pharmaceutical applications beyond agriculture. This highlights the versatility of carbamate structures in developing new therapeutic agents.

属性

IUPAC Name |

[2-(ethylsulfinylmethyl)phenyl] N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-3-16(14)8-9-6-4-5-7-10(9)15-11(13)12-2/h4-7H,3,8H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOLDRXZKFFGJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)CC1=CC=CC=C1OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20968032 | |

| Record name | Ethiofencarb sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53380-22-6 | |

| Record name | Ethiofencarb sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53380-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethiofencarb sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053380226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethiofencarb sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 2-((ethylsulfinyl)methyl)-, methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Ethylsulfinylmethyl)phenyl methylcarbamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。